5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

Molecular Structure Analysis

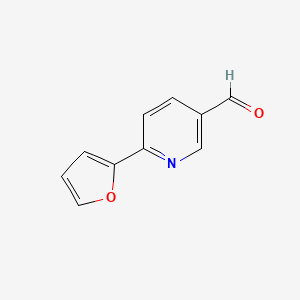

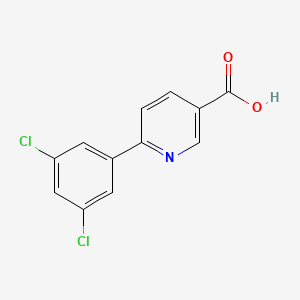

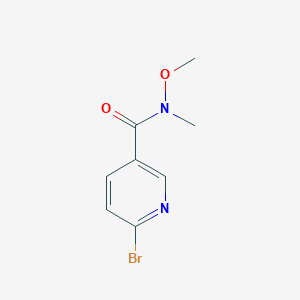

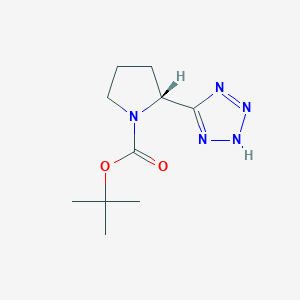

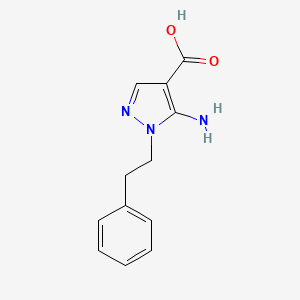

The molecular structure of “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an amino group (NH2), a phenylethyl group (C6H5CH2CH2-), and a carboxylic acid group (COOH) .Scientific Research Applications

Antioxidant and Anti-Cancer Activities

The compound has been investigated for its antioxidant and anti-cancer activities . The structure-activity relationships (SARs) of 5-aminopyrazoles (5APs) have been extended to identify novel compounds that can interfere with inflammation, oxidative stress, and tumorigenesis . Some derivatives of the compound have shown promising anti-proliferative effects, suppressing the growth of specific cancer cell lines . Furthermore, certain derivatives have remarkably inhibited ROS production in platelets, and some have shown interesting in vitro radical scavenging properties .

Synthesis of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate

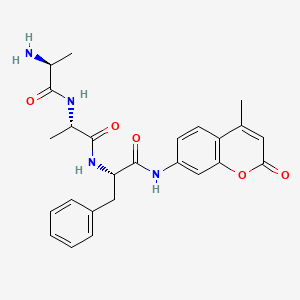

The compound has been used in the synthesis of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate . This compound has been of interest in medicinal chemistry-related research .

Synthesis of 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide

The compound has been used in the synthesis of 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide . This compound was prepared by cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .

Future Directions

The future directions for research on “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities , and “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could be a valuable compound for further study.

Mechanism of Action

Target of Action

Similar compounds have been used in trials studying the prevention and treatment of heart diseases, coronary disease, arteriosclerosis, vascular diseases, and myocardial ischemia .

Mode of Action

It is suggested that these compounds may act through the inhibition of promising enzymes of the citric acid cycle via free radical formation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to inflammation, oxidative stress, and tumorigenesis .

Pharmacokinetics

In silico pharmacokinetics and drug-likeness properties of similar compounds have been calculated .

Result of Action

Similar compounds have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Action Environment

The pharmaceutical potentials of this class of compounds have been confirmed, supporting future studies for the development of novel anti-proliferative and antioxidant agents .

properties

IUPAC Name |

5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIOXPURLQOTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621519 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

443107-13-9 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.